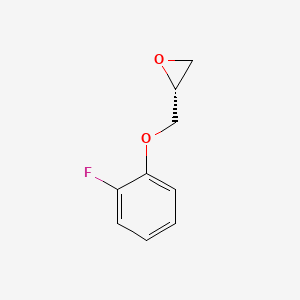

(R)-2-((2-Fluorophenoxy)methyl)oxirane

CAS No.:

Cat. No.: VC15844085

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO2 |

|---|---|

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | (2R)-2-[(2-fluorophenoxy)methyl]oxirane |

| Standard InChI | InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1 |

| Standard InChI Key | ZGBJAUZQXAADQJ-SSDOTTSWSA-N |

| Isomeric SMILES | C1[C@@H](O1)COC2=CC=CC=C2F |

| Canonical SMILES | C1C(O1)COC2=CC=CC=C2F |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Stereochemistry

The compound (R)-2-((2-Fluorophenoxy)methyl)oxirane (CAS 1352548-97-0) possesses the molecular formula and a molecular weight of 168.16 g/mol . Its structure consists of an oxirane (epoxide) ring substituted with a (2-fluorophenoxy)methyl group. The chiral center at the C2 position of the epoxide ring confers the (R)-configuration, which critically influences its reactivity and biological activity .

The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog priority rules, as evidenced by the InChIKey ZGBJAUZQXAADQJ-ZETCQYMHSA-N and SMILES notation C1[C@H](O1)COC2=CC=CC=C2F . The (R)-enantiomer is distinct from its (S)-counterpart (CAS 184488-19-5), which shares the same molecular formula but differs in spatial arrangement .

Nomenclature and Synonyms

Systematic IUPAC nomenclature designates the compound as (2R)-2-[(2-fluorophenoxy)methyl]oxirane . Alternative names include:

-

(R)-2-((2-Fluorophenoxy)methyl)oxirane

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-2-((2-Fluorophenoxy)methyl)oxirane typically involves epoxidation of a precursor olefin or nucleophilic ring-opening reactions. One common method utilizes Sharpless asymmetric epoxidation to achieve high enantiomeric excess . For example, the reaction of 2-fluorophenol with glycidyl derivatives under basic conditions yields the target compound, with chiral catalysts inducing the desired (R)-configuration .

Reaction Conditions and Optimization

Key parameters influencing yield and enantioselectivity include:

-

Temperature: Reactions are typically conducted at 0–25°C to minimize racemization.

-

Catalysts: Titanium(IV) isopropoxide and chiral tartrate esters are employed in asymmetric syntheses .

-

Solvents: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and ability to stabilize intermediates .

A representative procedure involves:

-

Step 1: Reacting 2-fluorophenol with epichlorohydrin in the presence of NaOH.

-

Step 2: Purifying the product via column chromatography (silica gel, ethyl acetate/hexane) .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 245–247°C (estimated) | |

| Density | 1.25 g/cm³ | |

| Solubility | Soluble in DMSO, THF | |

| Refractive Index |

Stability and Reactivity

The epoxide ring is susceptible to nucleophilic attack, making the compound reactive toward amines, thiols, and acids. It is stable under inert atmospheres but may polymerize in the presence of Lewis acids . Storage recommendations include refrigeration (2–8°C) in amber vials to prevent light-induced degradation .

Applications in Research and Industry

Pharmaceutical Intermediates

(R)-2-((2-Fluorophenoxy)methyl)oxirane serves as a precursor in the synthesis of β-blockers and antifungal agents. Its chiral epoxide structure enables the construction of stereochemically complex molecules, such as:

-

Antihypertensive drugs: The compound’s fluorine moiety enhances bioavailability and metabolic stability .

-

Polymer crosslinkers: Epoxide groups facilitate covalent bonding in epoxy resins .

Asymmetric Catalysis

Researchers leverage its chirality to develop catalytic systems for enantioselective transformations, including kinetic resolutions and dynamic kinetic asymmetric syntheses .

| Supplier | Purity | Packaging | Price (USD) | CAS Number |

|---|---|---|---|---|

| Crysdot | 97% | 1g | $512 | 1352548-97-0 |

| Alichem | 95% | 1g | $635.58 | 1352548-97-0 |

| Amadis Chemical | 98% | 10g | $4,800 | 1352548-97-0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume